O-(4-Iodobenzyl)hydroxylamine Hydrochloride

Description

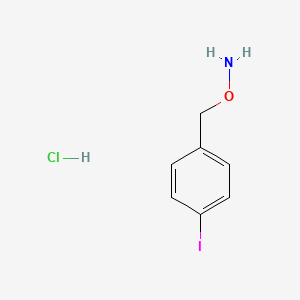

O-(4-Iodobenzyl)hydroxylamine Hydrochloride is a hydroxylamine derivative featuring a benzyl group substituted with an iodine atom at the para position. This compound is structurally characterized by the hydroxylamine (-ONH2) group ether-linked to the 4-iodobenzyl moiety, with a hydrochloride counterion. Such derivatives are pivotal in organic synthesis, particularly in oxime formation for pharmaceutical intermediates or analytical derivatization .

Properties

Molecular Formula |

C7H9ClINO |

|---|---|

Molecular Weight |

285.51 g/mol |

IUPAC Name |

O-[(4-iodophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H8INO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H |

InChI Key |

QKTGWFUBZHRJRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CON)I.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Iodobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-iodobenzyl alcohol with hydroxylamine hydrochloride under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: O-(4-Iodobenzyl)hydroxylamine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.

Substitution: Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

O-(4-Iodobenzyl)hydroxylamine Hydrochloride has several scientific research applications, including:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.

Medicine: this compound has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry: It can be employed in various industrial processes, such as in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

O-(4-Iodobenzyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-(3-iodobenzyl)hydroxylamine Hydrochloride and O-(2-iodobenzyl)hydroxylamine Hydrochloride. These compounds share similar structural features but differ in the position of the iodine atom on the benzyl group, which can influence their chemical properties and biological activities.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., pentafluoro, chloro) increase molecular weight and may enhance thermal stability (e.g., mp 215°C for pentafluoro analog) .

- Methoxy and fluorescein derivatives exhibit specialized applications due to solubility in polar solvents or fluorescent properties .

Comparative Insights :

Biological Activity

O-(4-Iodobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its hydroxylamine functional group attached to a benzyl ring with an iodine substituent. The synthesis typically involves the reaction of hydroxylamine with 4-iodobenzaldehyde, leading to the formation of the desired compound.

The biological activity of this compound can be attributed to its ability to act as a nucleophile, participating in various biochemical reactions. It is particularly noted for its role in modifying proteins and nucleic acids, which can influence cellular processes such as signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Cytotoxicity and Safety Profile

While the compound shows promising antimicrobial activity, its cytotoxic effects have been evaluated using various cell lines. The results indicate that it exhibits dose-dependent cytotoxicity, necessitating careful consideration of dosage in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| HepG2 | 20 |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results showed that the compound effectively inhibited growth in over 70% of tested strains, highlighting its potential as a lead compound for antibiotic development.

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed in human cancer cell lines. The study found that at lower concentrations, the compound had minimal cytotoxic effects; however, at higher doses, significant cell death was observed. This suggests a potential therapeutic window for use in cancer treatment.

Q & A

Q. What are the standard synthetic routes for O-(4-Iodobenzyl)hydroxylamine Hydrochloride?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-iodobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under an inert atmosphere at room temperature . Purification is achieved through recrystallization using solvents like ethanol or methanol. Yield optimization requires careful control of stoichiometry, reaction time, and exclusion of moisture .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and hydrogen bonding.

- IR spectroscopy to identify N–O and N–H stretches (~3200–3500 cm⁻¹) .

- Mass spectrometry (ESI or EI) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation .

Q. What safety precautions are necessary when handling this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential skin/eye irritation .

- Avoid inhalation; store in airtight containers at 2–8°C to prevent decomposition .

- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the iodine substituent influence the compound's reactivity compared to chloro or fluoro analogs?

The electron-withdrawing iodine increases electrophilicity at the benzyl carbon, enhancing nucleophilic substitution rates. However, its larger atomic radius introduces steric hindrance, which may reduce reactivity in bulky environments compared to smaller halogens (Cl, F) . Comparative kinetic studies using pseudo-first-order conditions (e.g., varying nucleophile concentrations) can quantify these effects .

Q. What are the challenges in optimizing reaction conditions for nucleophilic substitutions involving this compound?

Key challenges include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions.

- By-product mitigation : Use scavengers (e.g., molecular sieves) to absorb liberated HCl, which can protonate nucleophiles .

- Temperature control : Excessive heat accelerates decomposition; monitor via TLC or HPLC .

Q. How can researchers reconcile contradictory data on enzyme inhibition efficacy across different hydroxylamine derivatives?

Discrepancies may arise from:

- Substituent electronic effects : Iodine’s polarizability may enhance binding to hydrophobic enzyme pockets (e.g., IDO1) compared to Cl/F .

- Assay conditions : Standardize protocols (pH, cofactors) to minimize variability.

- Computational docking : Use tools like AutoDock to predict binding affinities and validate with SPR (surface plasmon resonance) .

Q. What computational methods are used to predict the compound's interaction with biological targets?

- Molecular dynamics (MD) simulations to model ligand-protein stability.

- DFT calculations (e.g., B3LYP/6-31G*) for electronic structure analysis of the iodobenzyl group .

- QSAR models to correlate substituent properties (Hammett σ values) with bioactivity .

Q. How does the steric and electronic profile of the 4-iodobenzyl group affect its role in catalytic processes?

- Steric effects : The iodine atom may block access to catalytic sites in enzymes, reducing turnover rates.

- Electronic effects : Its +M (mesomeric) effect stabilizes transition states in oxidation reactions (e.g., forming nitroso intermediates). Comparative studies with deuterated analogs (e.g., CD₂ substitutions) can isolate steric contributions .

Q. What strategies are effective in mitigating by-product formation during synthesis?

- Stepwise addition : Gradually introduce hydroxylamine hydrochloride to avoid local excess.

- In situ quenching : Add bases (e.g., NaHCO₃) to neutralize HCl, preventing acid-catalyzed side reactions .

- Chromatographic purification : Use silica gel chromatography with gradients of ethyl acetate/hexane for impurity removal .

Q. How can kinetic isotope effects (KIEs) be applied to study reaction mechanisms involving this compound?

Replace key hydrogens with deuterium (e.g., NH₂ → ND₂) and measure rate differences. A primary KIE (k_H/k_D > 1) indicates bond cleavage in the rate-determining step, such as N–O bond scission during oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.